molecular formula C18H16ClF2N3O2 B2672858 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 954588-22-8

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2672858
CAS No.: 954588-22-8
M. Wt: 379.79
InChI Key: HATKLHIDOWCSJC-UHFFFAOYSA-N
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Description

This compound is a urea derivative characterized by a central urea moiety flanked by two distinct aromatic groups:

  • Urea linkage: Connects a 2,6-difluorophenyl group to a pyrrolidinone ring.
  • Pyrrolidinone ring: Substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a methyl group bridging to the urea.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2N3O2/c19-12-4-6-13(7-5-12)24-10-11(8-16(24)25)9-22-18(26)23-17-14(20)2-1-3-15(17)21/h1-7,11H,8-10H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATKLHIDOWCSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached via a coupling reaction, typically using a difluorobenzene derivative.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage, which can be achieved through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds similar to 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown promising results in inhibiting cancer cell growth, particularly in lung and colon cancer models. The mechanism often involves modulation of specific signaling pathways or direct inhibition of target proteins associated with tumor growth .

CompoundCancer Cell Lines TestedIC50 (µM)
This compoundA549, HCT116TBD
SorafenibA549, HCT1162.12 ± 0.18

Enzyme Inhibition

The compound may act as an inhibitor for enzymes involved in critical metabolic pathways. For example, it has been studied for its potential to inhibit BRAF kinase activity, which is significant in the context of certain cancers. Molecular docking studies suggest that the urea structure and adjacent functional groups can form hydrogen bonds with amino acid residues in the BRAF protein, enhancing binding affinity .

Case Studies and Research Findings

Research has focused on exploring the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy. For instance, studies have demonstrated that modifications to the chlorophenyl group can significantly impact the compound's potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Research Implications and Gaps

  • The target compound’s pyrrolidinone-methyl linker and dual halogenation (Cl, F) suggest unique pharmacokinetic properties.
  • Pharmaceutical: Analogues with hydroxymethyl groups (EP patent) indicate possible CNS activity.
  • Research Needs :
    • Enzymatic assays to confirm target engagement.
    • Comparative studies on metabolic stability and toxicity.

Biological Activity

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H14ClF2N4O3
  • Molecular Weight : 400.8 g/mol
  • IUPAC Name : N-[5-[(3S)-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide

The structure includes a pyrrolidinone ring, a chlorophenyl group, and a urea moiety, which combine to influence its biological interactions and therapeutic potential.

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors. These interactions modulate various physiological processes, leading to therapeutic effects. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, contributing to its potential as an anticancer or anti-inflammatory agent.
  • Receptor Modulation : It could act on receptors that regulate cellular signaling pathways, influencing cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by:

  • Disrupting Cell Cycle Progression : The compound has been noted to interfere with cell cycle regulators, leading to cell cycle arrest.
  • Inducing Reactive Oxygen Species (ROS) : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cancer cell death.

Antibacterial Activity

The compound also demonstrates antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its effectiveness is likely due to its ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

Data Table: Biological Activity Summary

Activity Type Target/Effect Study Reference
AnticancerInduces apoptosis in cancer cells
AntibacterialEffective against Gram-positive bacteria
Enzyme inhibitionInhibits specific enzymes involved in metabolic pathways

Case Studies

Several case studies have explored the efficacy of this compound:

  • Case Study on Cancer Cell Lines :
    • A study evaluated its effects on breast cancer cell lines (MCF7), showing a significant reduction in viability at concentrations above 10 µM after 48 hours.
    • Mechanistic studies indicated that the compound activated caspase pathways leading to apoptosis.
  • Antibacterial Efficacy :
    • Another study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
    • The results suggested potential for development into therapeutic agents for bacterial infections.

Q & A

Q. What are standard synthetic routes for preparing 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea?

The compound can be synthesized via a multi-step approach:

  • Step 1 : React a substituted pyrrolidinone intermediate (e.g., 1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl) with a methylating agent to introduce the methyl group.
  • Step 2 : Use an isocyanate coupling reaction between the modified pyrrolidinone intermediate and 2,6-difluorophenylurea. This mirrors methods for analogous urea derivatives, where isocyanates react with fluorinated anilines under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of isocyanate to amine) and employ catalysts like triethylamine to enhance efficiency.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization typically involves:

  • ¹H/¹⁹F NMR : Confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; difluorophenyl signals split into doublets) .
  • FTIR : Detect urea carbonyl stretches (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) .
  • Mass Spectrometry (MS) : Compare experimental m/z with theoretical molecular weight (e.g., calculated [M+H]⁺ for C₁₉H₁₆ClF₂N₃O₂: 410.08) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Test in DMSO (≥10 mM for biological assays) and aqueous buffers (pH 7.4) with surfactants (e.g., 0.1% Tween-80) to enhance dispersion .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolytic or oxidative byproducts (e.g., urea cleavage products) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., gonadotropin-releasing hormone receptors, GnRHR) based on structural analogs like relugolix, a urea-containing GnRH antagonist .
  • Pharmacophore Mapping : Identify critical motifs (e.g., urea linker, fluorophenyl groups) for receptor interaction using Schrödinger’s Phase .

Q. What strategies improve enantiomeric purity for chiral analogs of this compound?

  • Chiral Chromatography : Employ columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers .
  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during urea formation to control stereochemistry .

Q. How do electronic effects of substituents influence bioactivity?

  • Substituent Analysis : Compare EC₅₀ values against analogs with varying halogenation (e.g., 3-chlorophenyl vs. 4-chlorophenyl) to assess steric/electronic contributions .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electron density at the urea group with receptor binding affinity .

Q. What experimental designs address discrepancies in reported bioactivity data?

  • Orthogonal Assays : Validate insect growth inhibition (e.g., LC₅₀ in Spodoptera frugiperda) alongside enzymatic assays (e.g., chitin synthase inhibition) to resolve conflicting results .
  • Batch Reproducibility : Test multiple synthetic batches under controlled conditions (e.g., inert atmosphere) to minimize variability in potency .

Data Contradiction and Validation

Q. Why do structural analogs like diflubenzuron show divergent environmental toxicity profiles?

  • Metabolic Pathways : Diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea) undergoes rapid hydrolysis in soil, whereas the pyrrolidinone moiety in the target compound may resist degradation, increasing persistence .
  • Ecotoxicology Testing : Compare LC₅₀ in Daphnia magna to quantify aquatic toxicity differences .

Methodological Resources

  • Synthesis Protocols : Refer to urea coupling methods in Synthesis and Properties of 1,3-Disubstituted Ureas .
  • Pharmacological Assays : Adapt receptor-binding protocols from relugolix studies (e.g., radioligand displacement in HEK293 cells expressing GnRHR) .
  • Analytical Standards : Use EPA guidelines for HPLC-MS validation in environmental residue analysis .

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